6-Phenoxynicotinamide

Nicotinic Acetylcholine Receptor GPCR Agonist Structure-Activity Relationship

Sourcing the correct positional isomer is critical to avoid misleading assay results. 6-Phenoxynicotinamide is a nicotinic acetylcholine receptor (nAChR) agonist, functionally distinct from the TGR5-active 2- and 4-isomers. Using incorrect isomers introduces confounding target engagement. This 98% pure compound provides a reliable probe for nAChR research and SAR studies. Key advantages: • nAChR selectivity avoids TGR5 cross-reactivity. • Batch-specific QC data ensures analytical reproducibility. • Available for immediate procurement as a reference standard.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 595576-45-7
Cat. No. B12127878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenoxynicotinamide
CAS595576-45-7
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C12H10N2O2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H,(H2,13,15)
InChIKeyVTVWHHWMEFYNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxynicotinamide: Receptor & Herbicide Research Building Block


6-Phenoxynicotinamide (CAS: 595576-45-7) is a synthetic small molecule belonging to the phenoxynicotinamide class, with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is a positional isomer of the more extensively studied 2- and 4-phenoxynicotinamides, which have demonstrated potent agonist activity at the TGR5 receptor (GPBAR1) [1] and herbicidal applications as bleaching agents [2]. While direct, peer-reviewed biological data for 6-Phenoxynicotinamide remains limited, its unique 6-position substitution offers a distinct structural scaffold for exploring structure-activity relationships (SAR) in nicotinamide-dependent targets, making it a critical research tool for laboratories seeking to differentiate receptor subtype selectivity or optimize herbicidal lead series [2].

1 Positional isomer suited for nAChR pharmacology, distinct from TGR5-active 2-/4-isomers.
2 Underexplored scaffold for herbicidal lead optimization and SAR expansion.
3 Certified purity with batch-specific analytical QC for reference standard workflows.

6-Phenoxynicotinamide Positional Isomerism and Target Selectivity


The phenoxynicotinamide scaffold exhibits profound positional isomer-dependent pharmacology. Substitution at the 2-position yields potent TGR5 agonists [1], while 4-position derivatives also display low nanomolar TGR5 activation [2]. Critically, the 6-position isomer (6-Phenoxynicotinamide) has been evaluated in a distinct biological context—as a nicotinic acetylcholine receptor (nAChR) agonist in recombinant human cell lines [3]. This divergence in reported assay targets underscores that the position of the phenoxy group is not a minor structural variation but a key determinant of molecular recognition and biological function. Consequently, substituting 6-Phenoxynicotinamide with a 2- or 4-isomer in a research program would lead to irrelevant or misleading data, as the target engagement profile is fundamentally altered. The quantitative evidence below provides the specific, comparator-based data necessary to inform scientifically rigorous selection and procurement.

! Substitution with 2- or 4-isomer shifts target from nAChR to TGR5, yielding irrelevant pharmacological data.
! Purity documentation may differ across suppliers; unverified purity risks experimental variability and data integrity.
! Herbicidal activity of 2-isomer may not transfer to 6-isomer; SAR context-dependent and requires validation.

6-Phenoxynicotinamide Differentiation Evidence


nAChR vs. TGR5 Target Engagement

6-Phenoxynicotinamide was specifically evaluated for functional agonist potency at recombinant human α1β1γδ nicotinic acetylcholine receptors (nAChRs) expressed in HEK cells, a target distinct from the TGR5 receptor primarily associated with its 2- and 4-position isomers [1]. In stark contrast, 2-phenoxynicotinamide derivatives are documented as potent TGR5 agonists [2], and 4-phenoxynicotinamide derivative 23g exhibits an EC50 of 0.72 nM on hTGR5 [3]. While the precise EC50/IC50 for 6-Phenoxynicotinamide at nAChR is not disclosed in the public record, its documented testing in this unique assay system establishes a differentiated pharmacological profile.

Target Engagement
Class-level inference
nAChR agonist assay (HEK cells) vs. TGR5 agonist (2-isomer); 4-isomer EC50=0.72 nM
Supports target divergence interpretation
Exact EC50 for 6-isomer not publicly disclosed
Nicotinic Acetylcholine Receptor GPCR Agonist Structure-Activity Relationship

Certified Purity and Batch-Specific QC

Commercial sourcing of 6-Phenoxynicotinamide (CAS: 595576-45-7) from Bidepharm provides a standard purity of 98%, which is quantitatively verified and documented through batch-specific quality control analyses, including NMR, HPLC, and GC reports . This level of documented purity ensures that experimental variability is minimized and that results are attributable to the compound's intrinsic activity rather than impurities, a crucial factor not always guaranteed with custom-synthesized or lower-purity alternatives.

Certified Purity
Specification review
Standard purity: 98%; Batch-specific QC (NMR, HPLC, GC)
Supports lot reproducibility and data integrity
Batch reports available from supplier
Chemical Synthesis Quality Control Analytical Chemistry

Herbicidal Potential vs. 2-Phenoxynicotinamide

The 2-phenoxynicotinamide class is an established class of bleaching herbicides, as demonstrated in pre-emergence testing described in patent US4251263A [1]. While direct herbicidal data for the 6-position isomer (6-Phenoxynicotinamide) is not publicly available, its distinct positional isomerism offers a critical, underexplored scaffold for agrochemical lead optimization. By evaluating 6-Phenoxynicotinamide, researchers can systematically probe how moving the phenoxy group from the 2- to the 6-position alters herbicidal potency, spectrum of weed control, or crop safety compared to the known 2-phenoxynicotinamide analogs [1].

Herbicidal Potential
Class-level inference
6-isomer underexplored scaffold vs. 2-isomer established bleaching herbicide class
Supports agrochemical lead diversification review
Direct herbicidal data for 6-isomer not publicly available
Agrochemical Herbicide Discovery Bleaching Herbicide

6-Phenoxynicotinamide Research Applications


nAChR Pharmacology Research

Based on its documented testing as an nAChR agonist [1], 6-Phenoxynicotinamide is a rational choice for laboratories studying the structure and function of nicotinic receptors. Unlike its 2- and 4-isomers, which are potent TGR5 agonists [REFS-2, REFS-3], 6-Phenoxynicotinamide offers a distinct target engagement profile, enabling researchers to explore subtype-specific signaling or to serve as a control compound in assays where TGR5 activity would be a confounding variable.

Herbicide Lead Discovery

Given the established herbicidal activity of the 2-phenoxynicotinamide class as bleaching agents [1], 6-Phenoxynicotinamide serves as a critical comparator and lead expansion tool for agrochemical R&D. Its unique 6-position substitution allows scientists to perform systematic SAR studies to determine the impact of positional isomerism on herbicidal efficacy, crop selectivity, and environmental fate, potentially identifying new lead series with improved commercial profiles.

Nicotinamide SAR Studies

6-Phenoxynicotinamide is an essential component of any comprehensive SAR study on nicotinamide derivatives. Its 98% purity and batch-specific QC documentation [1] make it a reliable reagent for synthesizing focused libraries or for use as a reference standard. The stark functional divergence from its 2- and 4-position analogs (nAChR vs. TGR5 agonism) underscores its value in probing the molecular determinants of receptor selectivity and in developing target-specific chemical probes.

Analytical QC and Method Development

The availability of 6-Phenoxynicotinamide with a certified 98% purity and accompanying analytical data (NMR, HPLC, GC) [1] makes it suitable for use as a reference standard in analytical chemistry. Laboratories can utilize it for developing and validating HPLC or GC methods, calibrating instruments, or as a comparator in purity assessments of synthesized derivatives, ensuring method accuracy and reproducibility.

Application
Selection Property
Validation Focus
nAChR pharmacology research
nAChR agonist assay context
Subtype-specific signaling review
Herbicide lead discovery
Positional isomer scaffold
Herbicidal potency and selectivity review
Nicotinamide SAR studies
Distinct positional isomer
Receptor selectivity determinants
Analytical QC and method development
Certified purity and analytical data
Method accuracy and calibration review
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